Pronone; Pronone 10G; Velpar; Velpar L

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pronone, Pronone 10G, Velpar, and Velpar L are herbicides containing the active ingredient hexazinone, a broad-spectrum triazine herbicide developed by DuPont and later acquired by Tessenderlo Kerley Inc. (TKI) in 2015 . These products are primarily used in forestry, alfalfa, blueberries, and other crops for pre- and post-emergent weed control.

- Velpar and Velpar L: Liquid formulations of hexazinone. Velpar L is designed for low-volume applications and exhibits higher mobility in soil, increasing groundwater contamination risks compared to granular formulations .

- Pronone and Pronone 10G: Granular formulations (10G denotes 10% active ingredient by weight). Pronone 10G releases hexazinone slowly, reducing leaching and providing extended weed control .

Preparation Methods

Hexazinone can be synthesized through two primary synthetic routes:

Methyl Chloroformate Route: This method involves the reaction of methyl chloroformate with cyanamide, followed by a series of steps to form hexazinone.

Methyl Thiourea Route: Another synthesis route starts with methyl thiourea, leading to the formation of hexazinone through a multi-step process.

In industrial production, hexazinone is manufactured by companies like DuPont and is sold under the trade name Velpar .

Chemical Reactions Analysis

Scientific Research Applications

Formulations

- Pronone 10G : A granular formulation containing 10% hexazinone. It is designed for application without mixing with water, allowing for easier use in certain conditions.

- Velpar L : A liquid formulation with a higher concentration of hexazinone (75% dry flowable). It requires mixing with water before application.

Wild Blueberry Production

Both Pronone 10G and Velpar L are predominantly used in wild blueberry production, where they have revolutionized weed management since their introduction in the 1980s. They provide effective control over various weed species, which could otherwise hinder blueberry growth and yield.

- Effectiveness : Studies indicate that hexazinone can control herbaceous broadleaf weeds and grasses effectively within 2 to 6 weeks after application under optimal conditions .

- Soil Interaction : The effectiveness of these herbicides is influenced by soil texture and organic matter content. For instance, heavier soils may require higher application rates due to increased adsorption of hexazinone .

Factors Influencing Performance

- Soil Texture : Sandy soils may benefit more from Pronone 10G due to its slower release compared to Velpar L, which can leach quickly under heavy rainfall .

- Organic Matter : High organic matter soils can reduce the availability of hexazinone, necessitating higher application rates .

- Application Timing : Pronone 10G allows for more flexible application timing since it can be used post-emergence without significant injury to blueberry plants .

Dissipation and Residue Studies

Research indicates that hexazinone dissipates relatively quickly in the environment. For instance, a study showed that residues from Velpar L decreased significantly within weeks of application, with up to 93% reduction observed in treated vegetation after several months .

- Aquatic Impact : Hexazinone exposure has been studied in aquatic ecosystems, where it was found that macroinvertebrate communities were largely unaffected by short-term exposures . However, chronic exposure could pose risks that require further investigation.

Wild Blueberry Fields

A case study conducted in New Brunswick highlighted the effectiveness of both herbicides in controlling weeds in wild blueberry fields. The study emphasized the importance of calibrating application equipment to ensure uniform distribution and optimal results .

Groundwater Quality Assessment

In a study assessing groundwater quality following Pronone 10G application in South Carolina, no detectable residues were found up to two years post-application, indicating minimal leaching into groundwater systems . This suggests that when used appropriately, these herbicides can be managed to minimize environmental impact.

Comparative Analysis of Pronone 10G and Velpar L

| Feature | Pronone 10G | Velpar L |

|---|---|---|

| Formulation | Granular (10% hexazinone) | Liquid (75% dry flowable) |

| Application Method | Granular spreader | Sprayer |

| Soil Mobility | Moderate | High |

| Flexibility in Application | Early post-emergence possible | Pre-emergence preferred |

| Environmental Impact | Lower risk of drift | Higher risk if improperly applied |

| Cost per Acre | Generally higher | Generally lower |

Mechanism of Action

Hexazinone exerts its herbicidal effects by inhibiting photosynthesis. It binds to the D-1 quinone protein of the electron transport chain in photosystem II, blocking electron transport and thereby damaging membranes and destroying cells . This mechanism makes it a non-selective herbicide, effective against a wide range of plant species .

Comparison with Similar Compounds

Chemical Composition and Formulations

| Compound | Active Ingredient | Formulation | Key Uses |

|---|---|---|---|

| Pronone 10G | Hexazinone | Granular | Forestry, soil-applied residual control |

| Velpar L | Hexazinone | Liquid | Broadleaf weed control in alfalfa, blueberries |

| Atrazine | Triazine | Liquid | Corn, sugarcane, turfgrass |

| Oust (Sulfometuron) | Sulfonylurea | Dry flowable | Non-crop areas, forestry |

| Metribuzin | Triazinone | Liquid | Soybeans, potatoes |

Key Differences :

- Hexazinone vs. Atrazine: Hexazinone has a broader spectrum of weed control but higher solubility (33,000 mg/L vs. 34 mg/L for atrazine), increasing leaching risks .

- Hexazinone vs. Sulfometuron (Oust): Hexazinone provides longer soil residual activity (90-day half-life) compared to sulfometuron (20–28 days) but poses higher toxicity to non-target plants .

Efficacy in Weed Control

Research Findings :

- In alfalfa trials, Velpar L caused temporary phytotoxicity (yellowing) but increased stem density and yield by 15–20% .

- Pronone 10G granules showed minimal hexazinone leaching (<5% of applied dose) in field studies, unlike Velpar L, which caused significant groundwater contamination .

Regulatory and Application Considerations

- Velpar/DAP Fertilizer Mixes : Combining Velpar with diammonium phosphate (DAP) reduced groundwater leaching by 38% compared to standalone applications .

- Pronone 10G in Forestry: Aerial application studies demonstrated uniform granule distribution and sustained weed suppression for 12–18 months .

- Bioremediation: EM-4 microbial consortia degrade hexazinone in contaminated water, offering a mitigation strategy for Velpar L spills .

Biological Activity

Pronone (including Pronone 10G) and Velpar (including Velpar L) are commercial herbicides that contain the active ingredient hexazinone. Hexazinone is a selective herbicide primarily used for controlling a variety of weeds in agricultural settings, particularly in wild blueberry production. This article explores their biological activity, including mechanisms of action, toxicity profiles, environmental impacts, and case studies.

Hexazinone functions as a photosynthesis inhibitor , specifically targeting the photosystem II complex in plants. It disrupts the electron transport chain, leading to a cessation of photosynthetic activity. This mechanism is effective against many annual and perennial broadleaf weeds as well as some woody species.

Toxicity Profiles

The toxicity of hexazinone varies across different organisms. Here are some key findings:

- Oral LD50 for rats : 1,690 mg/kg

- Dermal LD50 for rabbits : >6,000 mg/kg

- LC50 for bluegill sunfish : 370 mg/L

These values indicate that hexazinone has moderate toxicity to aquatic organisms but is relatively safe for mammals at higher doses .

Environmental Persistence

Hexazinone exhibits a half-life of approximately 90 days in soil, with mobility potential classified as high. This means it can persist in the environment and potentially affect non-target plant species if not managed properly .

Case Study 1: Aquatic Ecosystems

A study evaluated the acute toxicity of hexazinone formulations on juvenile Pacific salmonids. The results indicated that while short-term exposure led to an 80% reduction in algal photosynthetic activity, recovery occurred within 24 hours after exposure ceased. Chronic exposure was noted to have potential adverse effects on stream biota .

| Study Component | Result |

|---|---|

| Acute Toxicity (salmonids) | 80% reduction in algal photosynthesis |

| Recovery Time | 24 hours post-exposure |

| Chronic Exposure Effects | Unexplored but potentially harmful |

Case Study 2: Wild Blueberry Production

Hexazinone has been pivotal in wild blueberry farming since its introduction in 1982. Research indicates that Pronone 10G may be more effective than Velpar DF under specific soil conditions due to its slower release rate from granules. This characteristic allows for better control over weed populations without immediate runoff into water bodies .

| Herbicide Formulation | Effectiveness | Soil Type |

|---|---|---|

| Pronone 10G | Higher efficacy | Sandy/gravelly soils |

| Velpar DF | Quick release | Less effective under certain conditions |

Comparative Analysis of Formulations

| Feature | Pronone 10G | Velpar DF |

|---|---|---|

| Formulation Type | Granular (10% hexazinone) | Liquid (75% dry flowable) |

| Application Method | Ground application | Mixed with water |

| Environmental Mobility | Moderate | High |

| Cost per Acre | Generally higher | Lower |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing the soil leaching potential of Velpar L compared to Pronone 10G in controlled agricultural settings?

- Methodological Approach: Implement controlled plot studies with variables including formulation type (liquid vs. granular), application rates, and soil composition. Monitor leaching using lysimeters or groundwater sampling over multiple growing seasons. Compare results with unamended control plots to isolate treatment effects .

- Data Analysis: Use ANOVA to evaluate differences in leaching rates between formulations, accounting for soil texture and precipitation variables.

Q. How can researchers design experiments to evaluate the efficacy of Pronone 10G in suppressing invasive weeds like yellow nutsedge under varying soil moisture conditions?

- Methodological Approach: Conduct greenhouse trials with soil moisture gradients (e.g., 30%, 50%, 70% field capacity). Apply Pronone 10G at manufacturer-recommended rates and measure weed biomass reduction. Include a factorial design to test interactions between moisture levels and herbicide efficacy .

- Validation: Replicate findings in field trials with natural precipitation variability, using randomized block designs to control for spatial heterogeneity .

Q. What analytical methods are suitable for detecting residual Velpar metabolites in non-target aquatic ecosystems?

- Methodological Approach: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to quantify residues. Sample water and sediment from treated agricultural runoff zones, comparing results with untreated controls .

- Quality Control: Include spike-and-recovery experiments to validate detection limits and minimize matrix interference .

Advanced Research Questions

Q. How can factorial design be applied to investigate the interactive effects of Velpar L application rates and soil pH on non-target plant species' germination rates?

- Experimental Design: Use a 3×3 factorial matrix with three application rates (low, medium, high) and three pH levels (acidic, neutral, alkaline). Test germination in model species (e.g., Pontederia cordata) under controlled conditions. Measure root elongation and chlorophyll content as secondary endpoints .

- Statistical Analysis: Apply generalized linear mixed models (GLMM) to account for nested variables (e.g., seed batches, trial repetitions) .

Q. What methodologies resolve contradictions in studies reporting differential phytotoxicity of Velpar formulations across plant families?

- Systematic Review Approach: Conduct a meta-analysis of peer-reviewed studies, coding variables such as formulation type, plant family, and exposure duration. Assess publication bias using funnel plots and adjust for confounding factors via multivariate regression .

- Mechanistic Follow-Up: Perform transcriptomic analysis on sensitive vs. tolerant species to identify herbicide-responsive genes (e.g., detoxification enzymes) .

Q. How can longitudinal ecological modeling predict the multi-generational impacts of Pronone 10G on soil microbial communities?

- Methodological Framework: Establish multi-year field plots with annual herbicide applications. Use 16S rRNA sequencing to track microbial diversity shifts. Integrate data into dynamic Bayesian networks to predict community resilience thresholds .

- Validation: Compare model outputs with independent datasets from long-term ecological research (LTER) sites .

Q. Methodological & Ethical Considerations

Q. What protocols ensure reproducibility in herbicide efficacy trials across heterogeneous field conditions?

- Standardization: Publish detailed protocols via platforms like Protocols.io , including soil preparation steps, application equipment calibration, and environmental monitoring parameters (e.g., temperature, rainfall) .

- Transparency: Share raw data and code for statistical analyses in open repositories (e.g., Zenodo) to enable independent verification .

Q. How should researchers address conflicting data on the environmental persistence of Velpar L metabolites in temperate vs. tropical climates?

- Comparative Studies: Conduct parallel degradation trials in controlled climate chambers simulating temperate (15–25°C) and tropical (25–35°C) conditions. Measure half-lives using radiolabeled herbicides and track metabolite pathways via high-resolution mass spectrometry .

- Geospatial Analysis: Overlay degradation data with global climate maps to identify regions requiring adjusted application guidelines .

Properties

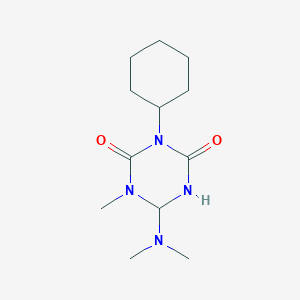

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C12H22N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,17) |

InChI Key |

GXRVQLOHFDTOAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(NC(=O)N(C1=O)C2CCCCC2)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.